5-(Pyridin-4-yl)thiophene-2-carbaldehyde
Overview
Description
5-(Pyridin-4-yl)thiophene-2-carbaldehyde is an organoheterocyclic compound with the molecular formula C10H7NOS and a molecular weight of 189.23 g/mol . It is characterized by the presence of a pyridine ring attached to a thiophene ring, which is further substituted with an aldehyde group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde typically involves the reaction of 4-bromopyridine with 2-thiophenecarboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling of the pyridine and thiophene rings, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents
Major Products Formed
Oxidation: 5-(Pyridin-4-yl)thiophene-2-carboxylic acid
Reduction: 5-(Pyridin-4-yl)thiophene-2-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
5-(Pyridin-4-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The compound’s unique structure allows it to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways . Further research is needed to elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
5-(Pyridin-4-yl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
- 5-(Pyridin-3-yl)thiophene-2-carbaldehyde
- 5-(Pyridin-2-yl)thiophene-2-carbaldehyde
- 5-(Pyridin-4-yl)thiophene-3-carbaldehyde
These compounds share similar structural features but differ in the position of the pyridine ring or the aldehyde group.
Properties
IUPAC Name |
5-pyridin-4-ylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-9-1-2-10(13-9)8-3-5-11-6-4-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFXOQATCPCET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453407 | |
Record name | 5-(Pyridin-4-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129770-69-0 | |
Record name | 5-(Pyridin-4-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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